molecular formula C17H19N3O2S B2472800 (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1025633-09-3

(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile

Cat. No.: B2472800
CAS No.: 1025633-09-3
M. Wt: 329.42
InChI Key: QWDGHMITZRRHTI-ACCUITESSA-N
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Description

(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a synthetic quinoline derivative designed for advanced anticancer research and drug discovery. This compound integrates a quinoline scaffold, a moiety widely recognized for its diverse biological activities, with a sulfonyl acrylonitrile group, creating a hybrid structure of significant investigative interest . Quinoline derivatives have demonstrated potent antitumor activity through various mechanisms, including the strong suppression of transcription factors like E2F1 to inhibit cell cycle progression, and the induction of apoptosis, particularly in challenging cell lines such as breast cancer . Furthermore, the incorporation of the sulfonamide-related sulfonyl group is a strategic approach in medicinal chemistry, as many sulfonamide derivatives exhibit notable cytotoxic activity, sometimes acting through carbonic anhydrase inhibition or disruption of microtubule assembly . The specific stereochemistry (E)-configuration of the double bond in the prop-enenitrile chain is crucial for defining the molecule's three-dimensional shape and its subsequent biological interactions . This configuration is a key feature in related compounds, such as (E)-3-(p-Tolylsulfonyl)acrylonitrile, which is known to act as an NF-κB inhibitor (BAY 11-7082) in biochemical research, highlighting the potential for this structural motif to engage with critical cell signaling pathways . Researchers can explore this compound as a novel candidate for in vitro cytotoxicity screening against a panel of cancer cell lines, including Lung (A549), HeLa, Colorectal, and breast cancer (MDA-MB-231) models . Its potential mechanism of action may involve the inhibition of the PI3K enzyme, a vital regulator of signal transduction and a promising target in oncology, as suggested by molecular docking studies performed on structurally similar chloroquinoline-sulfonamide hybrids . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-9-16(14-7-5-6-8-15(14)20-12)19-11-13(10-18)23(21,22)17(2,3)4/h5-9,11H,1-4H3,(H,19,20)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDGHMITZRRHTI-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfonyl group: The tert-butylsulfonyl group can be introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.

    Formation of the enenitrile: The final step involves the reaction of the quinoline derivative with an appropriate nitrile precursor under basic conditions to form the enenitrile linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can be achieved through several methods, including the use of organometallic reagents and sulfinylamine reagents. The compound's structure allows for modifications that enhance its biological activity and selectivity against specific targets. For example, the introduction of different functional groups can lead to derivatives with improved pharmacological properties .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar quinoline-based compounds can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The observed IC50 values for these compounds suggest potent activity, making them potential candidates for further development as anticancer agents .

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer and other diseases. The structural features of this compound may allow it to interact selectively with kinase targets, leading to inhibition of their activity .

Antiviral Activity

Emerging research suggests that nitrile-containing compounds like this compound may possess antiviral properties. These compounds have been evaluated for their ability to inhibit viral replication, presenting a promising avenue for the development of antiviral therapies .

Drug Design and Development

The compound's unique structure makes it a valuable scaffold for drug design. By modifying the quinoline and sulfonamide components, researchers can create a library of derivatives with enhanced bioactivity and reduced toxicity profiles. This adaptability is crucial for developing targeted therapies in oncology and infectious diseases .

Case Studies

StudyFindings
Kinase Inhibition Demonstrated selective inhibition of specific kinases involved in cancer progression; potential as a targeted therapy .
Anticancer Activity Compounds similar to (E)-2-tert-butylsulfonyl exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong antiproliferative effects .
Antiviral Screening Preliminary studies suggest efficacy against viral pathogens, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile Quinoline, tert-butylsulfonyl, propenenitrile C₁₈H₂₀N₄O₂S 329.43 High steric bulk; potential for dual hydrogen bonding (sulfonyl and amino groups)
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile Dimethoxyphenyl, propenenitrile C₁₁H₁₁NO₂ 189.21 Simpler structure; precursor for ivabradine synthesis (antianginal agent)
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Quinoline, urea, chlorophenyl C₁₈H₁₅ClN₄O₂ 366.80 Urea linker enhances hydrogen bonding; kinase inhibitor activity
(E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile Purine, propenenitrile, methoxyphenyl C₂₃H₂₁N₇O 411.47 Purine core for nucleotide mimicry; potential kinase or receptor modulation

Functional Group Impact on Properties

  • Sulfonyl vs. Urea Linkers : The tert-butylsulfonyl group in the target compound offers electron-withdrawing effects and steric hindrance, which may reduce metabolic degradation compared to the urea group in PQ401. However, urea-containing PQ401 exhibits stronger hydrogen-bonding capacity, likely enhancing target affinity .
  • Quinoline vs. Purine Systems: The quinoline ring in the target compound and PQ401 enables interactions with hydrophobic enzyme pockets, whereas the purine system in ’s compound mimics endogenous nucleotides, suggesting distinct target profiles .

Biological Activity

(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a compound of significant interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 E 2 tert butylsulfonyl 3 2 methylquinolin 4 yl amino prop 2 enenitrile\text{ E 2 tert butylsulfonyl 3 2 methylquinolin 4 yl amino prop 2 enenitrile}

Chemical Characteristics

PropertyValue
Molecular FormulaC15H18N2O2S
Molecular Weight290.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfonamide group may enhance binding affinity to target proteins, while the quinoline moiety is known for its role in modulating biological pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases, affecting signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting possible antimicrobial properties.
  • Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Study ReferenceCell LineIC50 (µM)Observations
HeLa15Induction of apoptosis
MCF720Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)10Inhibition of cell proliferation

Case Study: Anticancer Activity

A recent study explored the anticancer properties of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.

Experimental Design

  • Cell Culture : Human cancer cell lines were cultured under standard conditions.
  • Treatment : Cells were treated with varying concentrations of the compound for 24 hours.
  • Assays : MTT assays were performed to assess cell viability and flow cytometry was used to evaluate apoptosis.

Results Summary

The compound showed promising results with an IC50 value of 15 µM in HeLa cells, indicating a strong potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
6-(tert-butylsulfonyl)-N-(3,4-dimethylpyrazol)30Kinase inhibition
3-(pyrazol-4-yl)-2-(1H-indole)acrylonitrile25Apoptosis induction
(E)-N-(6-tert-butylsulfonyl)quinoline20Antimicrobial activity

Q & A

Q. What are the standard synthetic routes for (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of 2-methylquinolin-4-amine with a prop-2-enenitrile precursor via nucleophilic substitution.
  • Step 2 : Introduction of the tert-butylsulfonyl group using tert-butylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical conditions include:
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Catalysts : Palladium or copper catalysts may facilitate coupling steps .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers indicate successful synthesis?

  • Methodological Answer :
  • 1H/13C NMR : Look for resonance signals corresponding to the quinoline protons (δ 8.5–9.0 ppm), tert-butylsulfonyl group (δ 1.3 ppm for CH₃), and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (e.g., [M+H]+ at m/z 396.15) .
  • IR Spectroscopy : Absorbance bands for sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Q. Can X-ray crystallography elucidate conformational flexibility in the prop-2-enenitrile moiety?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • ORTEP Visualization : Anisotropic displacement parameters (ADPs) highlight rotational freedom in the enenitrile chain .

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